N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of imidazopyridines. This compound is characterized by its unique structure, which includes a cyclopropyl group, an imidazo[1,2-a]pyridine moiety, and a pyrazole ring. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been reported to interact with a variety of targets, including cyclin-dependent kinases (cdks), calcium channels, and gaba a receptors .
Mode of Action
For instance, they can inhibit the activity of CDKs, block calcium channels, or modulate GABA A receptors .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that the compound may influence cell cycle regulation (via cdk inhibition), neuronal signaling (via calcium channel blocking and gaba a receptor modulation), and other processes .
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound may influence cell cycle progression, neuronal signaling, and other cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide typically involves multi-step reactions. One common approach includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a condensation reaction between 2-aminopyridine and an appropriate aldehyde or ketone under acidic conditions.
Cyclopropylation: Introduction of the cyclopropyl group can be done via a cyclopropanation reaction using diazomethane or a similar reagent.
Formation of the pyrazole ring: This step involves the reaction of a hydrazine derivative with a β-diketone or α,β-unsaturated carbonyl compound.
Coupling reactions: The final step involves coupling the imidazo[1,2-a]pyridine and pyrazole intermediates using a suitable coupling reagent such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the imidazo[1,2-a]pyridine or pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and anti-inflammatory agent.
Biology: Used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Pharmaceutical Research: Explored as a lead compound for the development of new therapeutic agents.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide
- N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3,5-dimethoxybenzamide
Uniqueness
N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is unique due to its combination of the imidazo[1,2-a]pyridine and pyrazole rings, which imparts distinct biological activities and chemical properties. Its cyclopropyl group further enhances its stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-5-methyl-1-phenylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O/c1-16-20(14-24-27(16)18-7-3-2-4-8-18)22(28)26(17-10-11-17)15-19-13-23-21-9-5-6-12-25(19)21/h2-9,12-14,17H,10-11,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIRHWLNQNDUKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N(CC3=CN=C4N3C=CC=C4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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